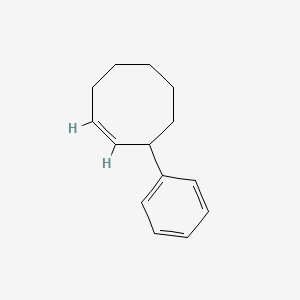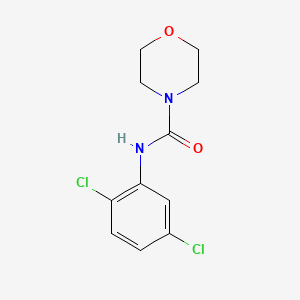
n-(2,5-Dichlorophenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2,5-Dichlorophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C11H12Cl2N2O2. It is known for its unique structure, which includes a morpholine ring attached to a carboxamide group and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Dichlorophenyl)morpholine-4-carboxamide typically involves the reaction of 2,5-dichloroaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: n-(2,5-Dichlorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-(2,5-Dichlorophenyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2,5-Dichlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.
Comparison with Similar Compounds
- n-(2,6-Dichlorophenyl)morpholine-4-carboxamide
- n-(2,3-Dichlorophenyl)morpholine-4-carboxamide
- n-(2,4-Dichlorophenyl)morpholine-4-carboxamide
Comparison: n-(2,5-Dichlorophenyl)morpholine-4-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring This positioning can influence its reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
2302-13-8 |
|---|---|
Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-1-2-9(13)10(7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
InChI Key |
LAIKUCSMRHPGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


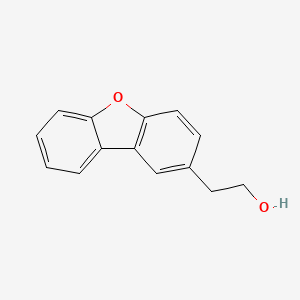

![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


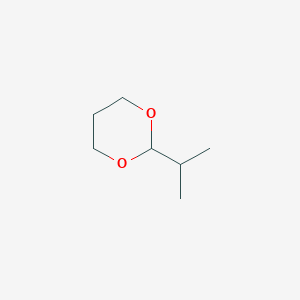

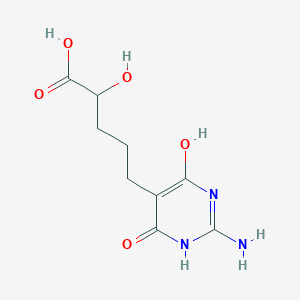
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

